(S)-3-N-Cbz-aminopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the reaction conditions .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .Chemical Reactions Analysis
This involves discussing the reactions that the compound undergoes, including the conditions, reagents, and products of these reactions .Physical and Chemical Properties Analysis
This includes information on the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties might include reactivity and stability .Scientific Research Applications
1. Enantioselective Synthesis and Kinetic Resolutions
- Enhancing Rate and Enantioselectivity in Catalysis : A study by Höhne, Robins, and Bornscheuer (2008) demonstrated that the application of a protecting group concept, such as 1-N-Cbz protection, substantially increases the reaction rate and enantioselectivity in ω-transaminase-catalyzed kinetic resolutions of 3-aminopyrrolidine. This approach offers significant improvements in synthetic efficiency (Höhne, Robins, & Bornscheuer, 2008).
2. Synthesis of Orthogonally Protected Derivatives
- Chemoenzymatic Synthesis of Protected Derivatives : Rodríguez-Rodríguez et al. (2013) utilized N-Cbz-3,4-epoxypyrrolidine for the preparation of orthogonally protected racemic trans-3-amino-4-hydroxypyrrolidines, showcasing the compound's versatility in synthesis (Rodríguez-Rodríguez et al., 2013).
3. Pharmaceutical Intermediate Synthesis
- Synthesis of Pharmaceutically Active Substances : Han et al. (2018) described an economical synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, underlining the role of 3-aminopyrrolidine as a key intermediate in pharmaceutical synthesis (Han et al., 2018).
4. Antibacterial Agent Development
- Asymmetric Synthesis in Antibacterial Agents : Rosen et al. (1988) developed efficient asymmetric syntheses of enantiomers of a quinolonecarboxylic acid class antibacterial agent, showcasing the importance of (S)-3-aminopyrrolidine derivatives in developing potent antibacterial drugs (Rosen et al., 1988).
5. Radical Cyclization in Synthesis
- Cyclization of Neutral C-Centered α-Aminoalkyl Radicals : Suero et al. (2002) employed N-(α-benzotriazolyl)alkenylamines for the synthesis of 3-aminopyrrolidines through radical cyclization, highlighting the compound's role in advanced synthetic chemistry (Suero, Gorgojo, & Aurrecoechea, 2002).
6. Asymmetric Synthesis of Alkaloids
- Application in Alkaloid Synthesis : Tang et al. (2005) described a carbanionic approach to protected trans-(2R,3S)-2-substituted 3-aminopyrrolidines, applied to the asymmetric synthesis of the alkaloid (+)-absouline, showing the compound’s utility in complex molecule synthesis (Tang, Ruan, Ye, & Huang, 2005).
7. Drug Discovery and Development
- CCR2 Antagonist Discovery : Xue et al. (2011) reported the discovery of a (S)-3-aminopyrrolidine series as potent CCR2 antagonists, emphasizing its significance in drug discovery and clinical trials (Xue et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl N-[(3S)-pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOICHFMGRBFCM-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176970-12-0 |
Source
|
Record name | (S)-3-N-Cbz-aminopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.